
1,1,1-Trifluorodec-4-yn-2-ol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluorodec-4-yn-2-ol consists of 10 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom. For more detailed structural analysis, specialized tools and techniques such as X-ray crystallography or NMR spectroscopy are typically used .Aplicaciones Científicas De Investigación
Synthetic Chemistry
In synthetic chemistry, 1,1,1-Trifluorodec-4-yn-2-ol serves as a versatile building block for constructing complex molecular structures. Its ability to undergo various chemical reactions, such as cycloadditions, makes it valuable for synthesizing novel organic compounds . The presence of the trifluoromethyl group can significantly alter the electronic properties of molecules, facilitating the development of new materials with desired characteristics.
Medicinal Chemistry
The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance their biological activity1,1,1-Trifluorodec-4-yn-2-ol can be used to introduce pharmacophoric groups into drug candidates, potentially leading to compounds with improved efficacy and metabolic stability .
Agriculture
In the field of agriculture, fluorinated compounds like 1,1,1-Trifluorodec-4-yn-2-ol are explored for their potential as agrochemicals. Their enhanced lipophilicity and metabolic activity could lead to the development of more effective pesticides or herbicides .
Materials Science
Fluorinated molecules are known for their unique properties, which make them suitable for various applications in materials science1,1,1-Trifluorodec-4-yn-2-ol could be used in the synthesis of liquid crystal displays, insulating coatings, and other materials where high stability and specific electronic properties are required .
Environmental Science
The study of fluorinated organic compounds in environmental science is crucial for understanding their behavior and impact on ecosystems1,1,1-Trifluorodec-4-yn-2-ol can be a subject of research to assess its environmental fate, potential bioaccumulation, and any ecological risks associated with its use .
Analytical Chemistry
In analytical chemistry, 1,1,1-Trifluorodec-4-yn-2-ol can be used as a reference standard for calibration and testing in various analytical techniques. Its well-defined structure and properties make it an excellent candidate for ensuring the accuracy and precision of analytical methods .
Biochemistry
The incorporation of fluorinated compounds into biochemical studies can provide insights into enzyme-substrate interactions and the role of fluorine in biological systems1,1,1-Trifluorodec-4-yn-2-ol may be used to probe the mechanisms of biochemical reactions and to design inhibitors or activators of enzymes .
Pharmacology
In pharmacology, the trifluoromethyl group of 1,1,1-Trifluorodec-4-yn-2-ol is of particular interest due to its potential to improve the pharmacokinetic properties of therapeutic agents. Research into its applications could lead to the discovery of new drugs with enhanced absorption, distribution, metabolism, and excretion profiles .
Propiedades
IUPAC Name |
1,1,1-trifluorodec-4-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h9,14H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFJEVMYMYBEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluorodec-4-yn-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-4-[(4-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1531755.png)
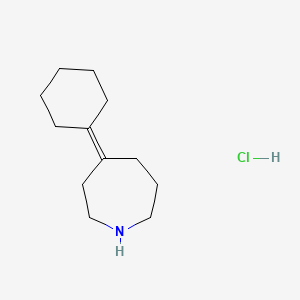
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-3-ol dihydrochloride](/img/structure/B1531757.png)
![Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate](/img/structure/B1531760.png)
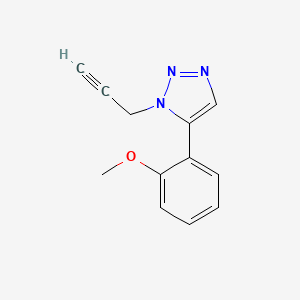
![(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol](/img/structure/B1531763.png)
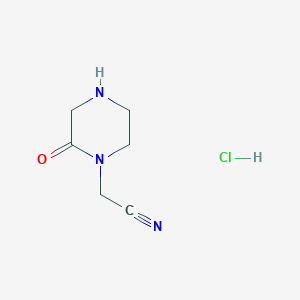
![(4Z)-4-[(oxan-4-yl)methylidene]azepane hydrochloride](/img/structure/B1531766.png)
![4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531769.png)
![4-[(Oxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1531770.png)

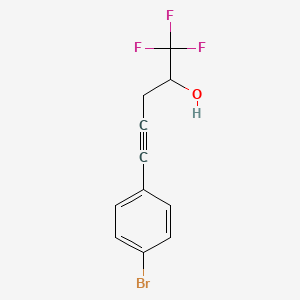
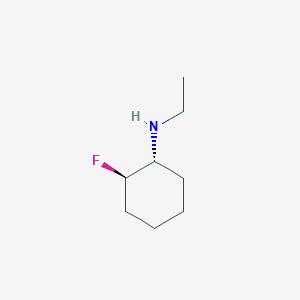
![N-[(1R,2R)-2-fluorocyclohexyl]-3,4-dimethylaniline](/img/structure/B1531774.png)